Methyl 3-(benzyloxy)-4-hydroxybenzoate
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Overview
Description
Methyl 3-(benzyloxy)-4-hydroxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by a benzyloxy group attached to the third carbon and a hydroxyl group attached to the fourth carbon of the benzoate ring
Mechanism of Action
Target of Action
Methyl 3-(benzyloxy)-4-hydroxybenzoate, also known as methyl 4-hydroxy-3-phenylmethoxybenzoate, is a complex organic compoundCompounds with similar structures have been shown to interact with various biological targets .
Mode of Action
It’s worth noting that benzylic compounds are known to undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to changes in the target molecules, altering their function.
Biochemical Pathways
For instance, the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, involves organoboron reagents . Additionally, the compound may be involved in the modulation of indole-3-acetic acid (IAA) homeostasis in plant tissues .
Result of Action
For example, PRL-8-53, a nootropic substituted phenethylamine, has been shown to act as a hypermnesic drug in humans .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(benzyloxy)-4-hydroxybenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 3-(benzyloxy)-4-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of a Suzuki-Miyaura coupling reaction, where a boronic ester is used as a protective group. This method allows for the selective functionalization of the benzoate ring and can be accomplished under mild conditions with high functional group tolerance .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(benzyloxy)-4-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield 3-(benzyloxy)-4-hydroxybenzaldehyde, while reduction of the ester group may produce 3-(benzyloxy)-4-hydroxybenzyl alcohol.
Scientific Research Applications
Methyl 3-(benzyloxy)-4-hydroxybenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(benzyloxy)-4-methoxybenzoate: Similar structure but with a methoxy group instead of a hydroxyl group.
Methyl 3-(benzyloxy)-4-aminobenzoate: Contains an amino group instead of a hydroxyl group.
Methyl 3-(benzyloxy)-4-nitrobenzoate: Contains a nitro group instead of a hydroxyl group.
Uniqueness
Methyl 3-(benzyloxy)-4-hydroxybenzoate is unique due to the presence of both a benzyloxy and a hydroxyl group on the benzoate ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
methyl 4-hydroxy-3-phenylmethoxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-15(17)12-7-8-13(16)14(9-12)19-10-11-5-3-2-4-6-11/h2-9,16H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCHXLZPWLRMNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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